molecular formula C21H19F2NO2 B14945768 6-(2,3-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

6-(2,3-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

Cat. No.: B14945768
M. Wt: 355.4 g/mol
InChI Key: ATFVUDFVPCXXQB-UHFFFAOYSA-N
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Description

6-(2,3-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is a complex organic compound with a unique structure that includes a difluorophenyl group and a methanophenanthridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid typically involves multiple steps, including the formation of the difluorophenyl group and the construction of the methanophenanthridine core. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of advanced catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2,3-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . This can affect various cellular processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is unique due to its specific structure, which includes both a difluorophenyl group and a methanophenanthridine core. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H19F2NO2

Molecular Weight

355.4 g/mol

IUPAC Name

10-(2,3-difluorophenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid

InChI

InChI=1S/C21H19F2NO2/c22-15-6-2-4-13(18(15)23)20-17-11-8-7-10(9-11)16(17)12-3-1-5-14(21(25)26)19(12)24-20/h1-6,10-11,16-17,20,24H,7-9H2,(H,25,26)

InChI Key

ATFVUDFVPCXXQB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4=C(C(=CC=C4)C(=O)O)NC3C5=C(C(=CC=C5)F)F

Origin of Product

United States

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